Bienvenue dans la boutique en ligne BenchChem!

8-iso-PGF2beta

Vascular Biology Isoprostane Pharmacology Pulmonary Hypertension

8-iso-PGF2β (CAS 177020-26-7) is a chemically defined F2-isoprostane formed via free radical-catalyzed peroxidation of arachidonic acid, not COX-derived. Its unique 9β-hydroxy stereochemistry confers distinct pharmacology: 10-fold greater platelet aggregation inhibition vs. 8-iso-PGF2α, yet lacks vasoconstrictor activity in human bronchial arteries—making it the critical negative control for vascular function studies. Validated 9.8% cross-reactivity with 8-iso-PGF2α antibody ensures immunoassay specificity. Supplied at ≥98% purity with full documentation. Bulk and custom packaging available.

Molecular Formula C20H34O5
Molecular Weight 354.5 g/mol
CAS No. 177020-26-7
Cat. No. B068152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-iso-PGF2beta
CAS177020-26-7
Synonyms8-iso-PGF(2beta)
8-iso-PGF2beta
8-isoprostaglandin PGF2beta
Molecular FormulaC20H34O5
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
InChIInChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18+,19+/m0/s1
InChIKeyPXGPLTODNUVGFL-HMALSPAFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in methyl acetate

Structure & Identifiers


Interactive Chemical Structure Model





8-iso-PGF2β (CAS 177020-26-7) Procurement Guide: Distinguishing the Non-Enzymatic Isoprostane for Oxidative Stress and Vascular Selectivity Studies


8-iso-PGF2β (CAS 177020-26-7) is a prominent F2-isoprostane isomer, distinguished from cyclooxygenase (COX)-derived prostaglandins by its primary formation via non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid . It represents one of 64 possible isoprostane isomers of PGF2α, with a unique 9β-hydroxy stereochemical configuration that fundamentally alters its biological profile . This compound is established as a robust biomarker of oxidative stress and exhibits a distinctly attenuated vasoconstrictor and platelet-activating profile compared to its structural analogs .

8-iso-PGF2β Procurement: Why Substitution with Other Isoprostanes or Prostaglandins Introduces Significant Experimental Confounds


Substituting 8-iso-PGF2β with other isoprostanes (e.g., 8-iso-PGF2α, 8-iso-PGE2) or conventional prostaglandins without experimental justification introduces critical confounds due to divergent stereochemistry-driven pharmacology. The 9β-hydroxy configuration of 8-iso-PGF2β results in markedly different receptor interactions and functional outcomes compared to its 9α-hydroxy counterpart, 8-iso-PGF2α [1]. Specifically, 8-iso-PGF2β exhibits a 10-fold greater potency in inhibiting whole blood platelet aggregation [2] and lacks the powerful vasoconstrictor activity characteristic of 8-iso-PGE2 and 8-iso-PGF2α [3]. Therefore, indiscriminate substitution compromises the validity of studies focused on isoprostane-specific signaling, biomarker quantification, or vascular function assays.

8-iso-PGF2β (CAS 177020-26-7) Quantitative Differentiation Evidence: A Comparator-Based Analysis for Informed Procurement


Vasoconstrictor Potency: Attenuated Activity vs. 8-iso-PGE2 and 8-iso-PGF2α in Human Bronchial Arteries

In human bronchial arteries, 8-iso-PGF2β is largely ineffective as a vasoconstrictor, contrasting sharply with the powerful spasmogenic effects of 8-iso-PGE2 and 8-iso-PGF2α. This differential activity is a critical consideration for experimental design in pulmonary vascular research [1].

Vascular Biology Isoprostane Pharmacology Pulmonary Hypertension

Platelet Aggregation: 8-iso-PGF2β Demonstrates 10-Fold Greater Inhibitory Potency than 8-iso-PGF2α

8-iso-PGF2β does not promote aggregation of human whole blood and is about ten-fold more potent than 8-iso-PGF2α in a whole blood platelet aggregation inhibition assay. This functional distinction highlights its unique pharmacological profile [1].

Platelet Biology Thrombosis Isoprostane Signaling

Biomarker Specificity: Distinct Cross-Reactivity Profile Enables Differentiation from 8-iso-PGF2α in Immunoassays

In a radioimmunoassay for 8-iso-PGF2α, the cross-reactivity of the antibody with 8-iso-PGF2β was determined to be 9.8%. This defined level of cross-reactivity is crucial for accurate biomarker quantification and demonstrates that 8-iso-PGF2β is a distinct analyte that can be differentiated from the more commonly measured 8-iso-PGF2α [1].

Oxidative Stress Biomarker Quantification Immunoassay Development

Functional Outcome: 8-iso-PGF2β Elicits Moderate Canine/Porcine Pulmonary Vein Contraction but No Significant Effect in Human Umbilical Artery or U46619-Preconstricted Vessels

8-iso-PGF2β exhibits tissue- and species-dependent effects: it moderately contracts canine and porcine pulmonary veins, but the effect is much weaker than that of 8-iso-PGE1, 8-iso-PGE2, or 8-iso-PGF2α. Conversely, it induces only very weak contractions in human umbilical arteries and, at 44 μM, has no significant effect on cumulative concentration-effect curves to the TP receptor agonist U46619 [1][2].

Vascular Pharmacology Smooth Muscle Species-Specific Responses

Vasorelaxant Activity: Absence of TP Receptor-Independent Relaxation in Piglet Pulmonary Arteries Contrasts with 8-iso-PGE2

In piglet pulmonary arteries preconstricted with U46619 (a TP receptor agonist), 8-iso-PGE2 induces a significant, endothelium-dependent relaxation that increases with postnatal age. In contrast, under the same conditions, 8-iso-PGF2β does not induce relaxation [1]. This demonstrates that the 9β-hydroxy stereochemistry prevents the engagement of prostanoid receptors (e.g., EP receptors) that mediate vasorelaxation.

Vascular Biology Neonatal Physiology Isoprostane Signaling

8-iso-PGF2β (CAS 177020-26-7): Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


As a Selective Negative Control in Vasoconstriction and Vasorelaxation Assays

Given its lack of vasoconstrictor activity in human bronchial arteries (as detailed in Evidence Item 1) and its inability to induce relaxation in piglet pulmonary arteries (Evidence Item 5), 8-iso-PGF2β is the optimal choice for a negative control in isoprostane-mediated vascular function studies. Researchers can confidently attribute observed vasoactive effects of 8-iso-PGE2 or 8-iso-PGF2α to specific stereochemistry- and receptor-dependent mechanisms by using 8-iso-PGF2β as a baseline comparator [1][2].

Investigating Platelet Aggregation Inhibition: Leveraging 10-Fold Greater Potency

For studies focused on the anti-aggregatory effects of isoprostanes, 8-iso-PGF2β provides a more potent tool than 8-iso-PGF2α. Its 10-fold greater inhibitory activity in human whole blood assays (Evidence Item 2) makes it a preferred lead compound or reference standard for exploring the structural determinants of platelet inhibition and for developing novel anti-thrombotic agents [3].

Method Development and Validation for Oxidative Stress Biomarker Quantification

The defined 9.8% cross-reactivity with an 8-iso-PGF2α antibody (Evidence Item 3) positions 8-iso-PGF2β as an essential reference material for developing and validating selective immunoassays. Analytical laboratories and clinical researchers must account for this cross-reactivity to ensure the specificity of their oxidative stress biomarker measurements, particularly when analyzing samples where multiple F2-isoprostanes may be present [4].

Dissecting TP Receptor-Independent Signaling Pathways in Pulmonary Vasculature

As demonstrated in Evidence Items 4 and 5, 8-iso-PGF2β can be used to probe TP receptor-independent effects of isoprostanes. Its activity in canine/porcine pulmonary veins, coupled with its lack of effect on U46619 responses and its inability to induce EP receptor-mediated relaxation, makes it a valuable tool for isolating and characterizing non-TP, non-EP receptor signaling cascades in the pulmonary vasculature, which are of significant interest in lung pathophysiology [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-iso-PGF2beta

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.